Neodiosmin

Übersicht

Wissenschaftliche Forschungsanwendungen

Neodiosmin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Lebensmittelwissenschaft: This compound wird verwendet, um die Bitterkeit zu mildern und den Geschmack von Lebensmittelprodukten zu verbessern.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Pfade aus:

Antioxidative Aktivität: Es fängt reaktive Sauerstoffspezies (ROS) ab und verhindert oxidative Schäden an Zellen.

Immunmodulation: Bei Pflanzen verstärkt this compound die Immunität, indem es die mit der Abwehr zusammenhängenden Gene und Signalwege aufregelt, die an PTI und ETI beteiligt sind.

Gefäßgesundheit: Beim Menschen unterstützt this compound die Kreislaufgesundheit, indem es die Mikrozirkulation verbessert und den venösen Tonus und die Elastizität erhöht.

Wirkmechanismus

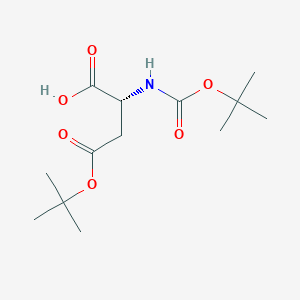

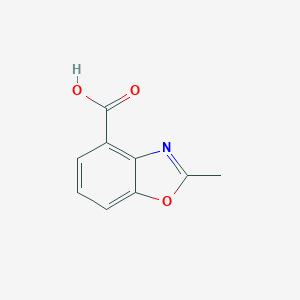

Neodiosmin, also known as “7-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one”, is a flavone glycoside that has attracted researchers’ attention due to its potential involvement in human wellness .

Target of Action

This compound has been found to target the aryl hydrocarbon receptor . In plants, it plays a significant role in the immune system, specifically in pattern-triggered immunity (PTI) and effector-triggered immunity (ETI) . It has also been predicted to target 3-chymotrypsin-like cysteine protease (3CLpro), a key enzyme in the replication of coronavirus .

Mode of Action

Both PTI and ETI induce the accumulation of metabolites such as glutathione and this compound to sustain plant immunity .

Biochemical Pathways

This compound is involved in the phenylpropanoid pathway and the flavonoid biosynthetic branch . In plants, it is specifically up-regulated by PTI and ETI, which significantly enhances plant immunity . It is also involved in the biosynthesis of flavonoid-7-O-disaccharide compounds .

Pharmacokinetics

After oral administration, diosmin, a flavone glycoside from which this compound is derived, is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine .

Result of Action

This compound has been found to possess anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects in different disease models . It significantly enhances plant immunity . It also mitigates bitterness and enhances the flavor of food .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in plants, the activation of PTI and ETI, which induce the accumulation of this compound, can be triggered by pathogen invasion .

Biochemische Analyse

Biochemical Properties

Neodiosmin is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, enhancing plant immunity . Both glutathione and this compound content were specifically up-regulated by Effector-triggered immunity (ETI) and Pattern-triggered immunity (PTI), respectively .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in the activation of the plant immune response, which includes pattern-triggered immunity (PTI) and effector-triggered immunity (ETI) .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is considered a signature metabolite induced in the process of ETI and PTI activation in plants .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It is part of the biosynthesis route of this compound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

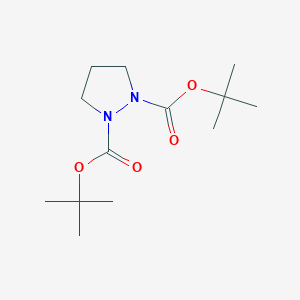

Neodiosmin kann durch Glykosylierung von Diosmetin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Uridindiphosphat-(UDP)-Glykosyltransferasen (UGTs), die die Glykosylierung von Flavonoiden katalysieren . Insbesondere wurden zwei neuartige UGTs, Ach14791 (AcUGT73C18) und Ach15849 (AcUGT79B37), identifiziert, die die Biosynthese von this compound durch eine Eintopf-Enzym-katalysierte Kaskade-Reaktion erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion und Reinigung aus pflanzlichen Quellen, insbesondere aus Zitrusfrüchten. Der Prozess umfasst die Dehydrierung von Hesperidin, einem Flavanonglykosid, das reichlich in Zitrusschalen vorkommt . Dieses Verfahren ist effektiv bei der Kontrolle von Verunreinigungen und ermöglicht die Rückgewinnung und Wiederverwertung von Reagenzien, die am Herstellungsprozess beteiligt sind .

Analyse Chemischer Reaktionen

Reaktionstypen

Neodiosmin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Diosmetin oxidiert werden, ein Prozess, der die Entfernung von glykosidischen Einheiten beinhaltet.

Glykosylierung: Die Addition von Zuckermolekülen an Diosmetin zur Bildung von this compound.

Hydrolyse: Der Abbau von this compound zu seinem Aglykon (Diosmetin) und Zuckerkomponenten unter sauren oder enzymatischen Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Iod in Pyridin.

Glykosylierung: Verwendet UDP-Glykosyltransferasen und UDP-Zucker als Substrate.

Hydrolyse: Wird unter sauren Bedingungen oder mit der Verwendung spezifischer Enzyme durchgeführt.

Hauptprodukte

Diosmetin: Die Aglykonform von this compound, die durch Hydrolyse oder Oxidation erhalten wird.

Zuckermoleküle: Entstehen durch den Abbau der glykosidischen Bindung in this compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diosmin: Ein eng verwandtes Flavonglykosid mit ähnlichen antioxidativen und gefäßgesundheitlichen Vorteilen.

Einzigartigkeit

This compound ist aufgrund seiner doppelten Rolle bei der Verbesserung der Pflanzenimmunität und seiner potenziellen therapeutischen Anwendungen beim Menschen einzigartig. Seine Fähigkeit, als charakteristischer Metabolit in Pflanzenimmunantworten zu wirken, unterscheidet es von anderen Flavonoiden .

Eigenschaften

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCNKWWXYVWTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosmetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38665-01-9 | |

| Record name | Diosmetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 - 268 °C | |

| Record name | Diosmetin 7-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B190269.png)

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)

![2,2'-(1,4-Phenylene)bis(benzo[d]oxazol-5-amine)](/img/structure/B190285.png)